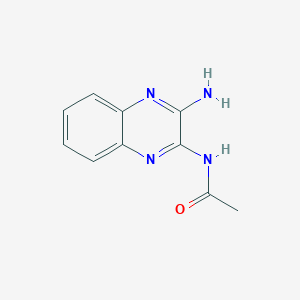
2-Acetamido-3-aminoquinoxaline
Cat. No. B8278542
M. Wt: 202.21 g/mol
InChI Key: XLJHDMMTSGBZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04022777
Procedure details


A solution of 19 parts of 2-acetamido-3-aminoquinoxaline in 200 parts of glacial acetic acid was heated at reflux for 30 minutes. Concentration in vacuo left a pale yellow solid. Recrystallization from ethyl acetate-methanol (2:1) gave 16.8 parts of pale yellow 2-methyl-1H-imidazo[4,5-b]quinoxaline, mp 360° (dec.).
[Compound]
Name
19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[C:14]([NH2:15])=[N:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1)(=O)[CH3:2]>C(O)(=O)C>[CH3:2][C:1]1[NH:15][C:14]2=[N:13][C:12]3[C:7]([N:6]=[C:5]2[N:4]=1)=[CH:8][CH:9]=[CH:10][CH:11]=3
|
Inputs


Step One
[Compound]
|
Name
|
19
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=NC2=CC=CC=C2N=C1N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 30 minutes
|
|
Duration
|
30 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration in vacuo
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left a pale yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from ethyl acetate-methanol (2:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC=2C(=NC3=CC=CC=C3N2)N1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
